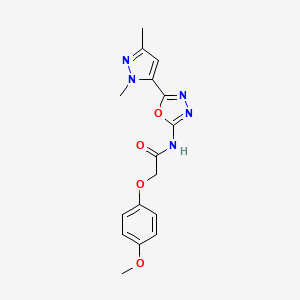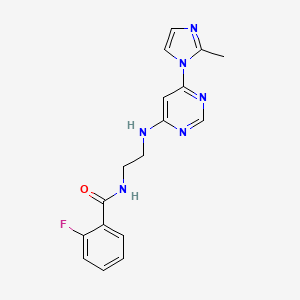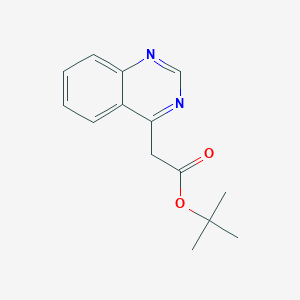
tert-Butyl Quinazoline-4-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound tert-Butyl Quinazoline-4-acetate is not directly mentioned in the provided papers; however, the papers discuss various quinazoline derivatives and their synthesis, which can be related to the tert-Butyl Quinazoline-4-acetate structure. Quinazoline derivatives are a significant class of nitrogen-containing heterocycles that are found in numerous pharmacologically active compounds .
Synthesis Analysis
The synthesis of quinazoline derivatives can be achieved through different methods involving tert-butyl groups. For instance, tert-butyl nitrite has been used as a mediator in the radical cyclization of tetrazole amines and alkynes to form tetrazolo[1,5-a]quinolines under mild conditions without external additives . Another approach involves the reaction of quinazoline-3-oxides with primary amines using tert-butyl hydroperoxide as an oxidant to produce quinazolin-4(3H)-ones . Additionally, tert-butyl nitrite serves as an oxidant and a N1 synthon in a multicomponent reaction leading to the formation of fused quinolines and isoquinolines . These methods highlight the versatility of tert-butyl groups in the synthesis of quinazoline derivatives.
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by a bicyclic system containing two nitrogen atoms at positions 1 and 3 of the quinazoline ring. The presence of tert-butyl groups in these compounds can influence their steric and electronic properties, potentially affecting their reactivity and biological activity .
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions. For example, the reaction of isatoic anhydride with benzyl azides in the presence of potassium tert-butoxide leads to the formation of quinazolin-4(3H)-one derivatives . Tert-butyl peroxybenzoate mediates the functionalization of N-propargyl aromatic amine derivatives to synthesize 3-alkylated quinolines through a radical addition/cyclization reaction . Furthermore, aziridination of alkenes using quinazolinone derivatives in the presence of titanium(IV) tert-butoxide has been reported to proceed diastereoselectively .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure and substituents. The introduction of tert-butyl groups can affect the solubility, melting point, and stability of these compounds. The presence of tert-butyl groups can also impact the electronic properties of the quinazoline ring, which may alter the compound's reactivity and interaction with biological targets .
Scientific Research Applications
Quinazoline Derivatives in Medicinal Chemistry
Quinazoline derivatives are critical in medicinal chemistry due to their extensive biological activities. They form an essential class of fused heterocycles found in over 200 naturally occurring alkaloids. Researchers have been motivated to introduce various bioactive moieties into the quinazoline nucleus, creating new potential medicinal agents. Novel quinazoline derivatives have demonstrated antibacterial activity against pathogens such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The challenge of solubility remains significant in the journey from a compound to a drug, highlighting the importance of bioavailability in combating antibiotic resistance (Tiwary et al., 2016).
Anticancer Applications
Quinazoline derivatives have shown promise in cancer treatment, with numerous patents and articles focusing on their discovery and development as anticancer drugs. These compounds have exhibited the ability to inhibit EGFR and other therapeutic protein targets, making them versatile in targeting various proteins involved in cancer pathways. The development of novel quinazoline compounds as anticancer drugs remains a promising field due to their extensive applications and structural diversity (Ravez et al., 2015).
Optoelectronic Materials
In addition to their medicinal applications, quinazoline derivatives are also explored for their potential in optoelectronic materials. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been valuable for creating novel materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. These materials are of interest for applications in nonlinear optical materials and colorimetric pH sensors, highlighting the versatility of quinazoline derivatives beyond pharmacology (Lipunova et al., 2018).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Quinazoline derivatives, which tert-butyl quinazoline-4-acetate is a part of, are known to interact with a variety of biological targets due to their versatile structure .
Mode of Action
Quinazoline derivatives are known to interact with their targets through various mechanisms, including binding to active sites, inhibiting enzymatic activity, and disrupting cellular processes .
Biochemical Pathways
Quinazoline derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The compound’s molecular weight (24429) suggests that it may have good bioavailability .
Result of Action
Quinazoline derivatives are known to have a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial effects .
properties
IUPAC Name |
tert-butyl 2-quinazolin-4-ylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)8-12-10-6-4-5-7-11(10)15-9-16-12/h4-7,9H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIOXNNTEMJFHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=NC=NC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl Quinazoline-4-acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

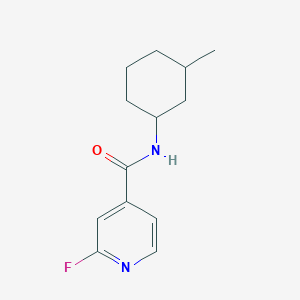
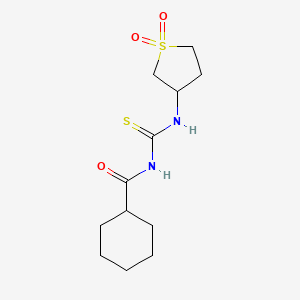
![N-(2-fluorophenyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2501512.png)

![2-[[5-(2,5-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2501517.png)
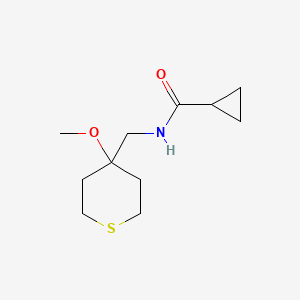
![3-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid](/img/structure/B2501520.png)
![(Z)-methyl 3-allyl-2-((3-methoxy-2-naphthoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2501521.png)
![2-(2-(Dimethylamino)ethyl)-1-(4-ethoxyphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2501523.png)
![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2501525.png)
![N-[[4-(3-chlorophenyl)-5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2501528.png)
